2-(Benzylthio)-1-(4-phenylpiperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-benzylsulfanyl-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c22-19(16-23-15-17-7-3-1-4-8-17)21-13-11-20(12-14-21)18-9-5-2-6-10-18/h1-10H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVGHRCFDKJZBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzylthio Group: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea, which is then hydrolyzed to yield benzylthiol.
Formation of the Phenylpiperazine Moiety: This step involves the reaction of phenylpiperazine with an appropriate acylating agent to introduce the ethanone group.
Coupling Reaction: The final step involves the coupling of the benzylthiol with the phenylpiperazine derivative under suitable conditions, such as the presence of a base like sodium hydride, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethanone group can be reduced to the corresponding alcohol.
Substitution: The phenylpiperazine moiety can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be performed using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives of the phenylpiperazine moiety.
Scientific Research Applications
2-(Benzylthio)-1-(4-phenylpiperazin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group and phenylpiperazine moiety contribute to its binding affinity and selectivity. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Pharmacological Activity
The table below summarizes key structural analogs, their substituents, molecular weights, and biological activities:
Key Observations:
- Steric and Electronic Effects : The substitution of the phenyl group with o-tolyl (as in Compound 7) introduces steric hindrance, which may reduce receptor binding efficiency compared to the parent compound .
- Pharmacological Targets: While the target compound is hypothesized to inhibit AChE, analogs like Compound 4a explicitly demonstrate this activity, with an IC50 close to donepezil (0.14 μM) . In contrast, the HIV-1 RT inhibitor () shares the 4-phenylpiperazinyl-ethanone core but lacks the benzylthio group, redirecting its activity toward antiviral targets .
- Physicochemical Properties : The benzylthio group in the target compound likely increases lipophilicity (clogP ~3.5), enhancing CNS penetration compared to Risperidone Impurity 19 (clogP ~2.8), which contains polar fluorine atoms .
Spectroscopic and Analytical Data
- FTIR and NMR : The benzylthio group in the target compound would show characteristic C-S stretching (~600–700 cm⁻¹) in FTIR, similar to JWH-250’s methoxyphenyl signals . ¹H NMR would display singlet peaks for the benzylthio CH2 group (~δ 4.50 ppm), as seen in benzimidazole-thione derivatives .
Biological Activity
2-(Benzylthio)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound that exhibits potential biological activity due to its unique structural characteristics. This compound features a benzylthio group and a phenylpiperazine moiety, which contribute to its interactions with various biological targets. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features
- Benzylthio Group : Enhances lipophilicity and potential receptor binding.
- Phenylpiperazine Moiety : Known for its interaction with neurotransmitter receptors, particularly in the central nervous system.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism may involve:
- Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their activity.
- Receptor Modulation : Interacting with neurotransmitter receptors, influencing signaling pathways.
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:
- Antidepressant Activity : Due to the phenylpiperazine structure, which is often associated with serotonin receptor modulation.
- Antipsychotic Potential : Similar compounds have shown efficacy in modulating dopaminergic pathways.
Case Studies
- Antidepressant Effects : A study demonstrated that derivatives of piperazine compounds significantly reduced depressive-like behaviors in animal models, suggesting potential applications for mood disorders.
- Neuroprotective Properties : Research into similar compounds revealed neuroprotective effects against oxidative stress, indicating a possible therapeutic role in neurodegenerative diseases.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds is essential.
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| 2-(Benzylthio)-1-(4-methylpiperazin-1-yl)ethanone | Methyl group on piperazine | Antidepressant |
| 2-(Benzylthio)-1-(4-fluorophenylpiperazin-1-yl)ethanone | Fluorine substitution | Enhanced receptor binding |
| 2-(Benzylthio)-1-(3-methylpiperazin-1-yl)ethanone | Methyl group on piperazine | Antipsychotic potential |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. Key findings include:
- Synthesis Routes : Various synthetic methods have been developed to produce this compound efficiently, often involving multi-step reactions starting from readily available precursors.
Synthetic Methodology Overview
The synthesis typically involves:
- Formation of the benzylthio group via reaction of benzyl chloride with thiourea.
- Acylation of phenylpiperazine to introduce the ethanone functionality.
- Coupling reaction under basic conditions to yield the final product.
Q & A
Q. What are the standard protocols for synthesizing 2-(Benzylthio)-1-(4-phenylpiperazin-1-yl)ethanone?
The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as tetrazole or pyridazine derivatives. Key steps include nucleophilic substitution (e.g., coupling benzylthio groups with piperazine moieties) and acylation to introduce the ethanone group. Purification via column chromatography or crystallization is critical to achieve high yields (>70%) and purity (>95%). Reaction conditions (e.g., anhydrous solvents, controlled pH) must be optimized to prevent side reactions .
Q. How is the structural integrity of this compound verified during synthesis?
Characterization relies on spectroscopic techniques:
- NMR (¹H, ¹³C) confirms connectivity of the benzylthio, piperazine, and ethanone groups.
- IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
- Mass spectrometry validates molecular weight (e.g., m/z ~425 for the parent ion).
- X-ray crystallography (using SHELX software) resolves 3D conformation and bond angles .
Q. What are the primary biological targets hypothesized for this compound?
The piperazine and benzylthio moieties suggest interactions with central nervous system (CNS) receptors (e.g., serotonin or dopamine receptors) or enzymes like monoamine oxidases. Preliminary studies on analogs indicate potential modulation of ion channels or G-protein-coupled receptors (GPCRs) .
Advanced Research Questions
Q. How can reaction yields be optimized for the coupling of the benzylthio and piperazine moieties?
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Catalysts : Use of Pd-based catalysts or phase-transfer agents to accelerate coupling.
- Temperature control : Reactions at 60–80°C reduce side-product formation.
- Real-time monitoring : TLC or HPLC tracks intermediate formation .
Q. How can computational modeling predict the compound’s binding affinity to CNS targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations assess interactions with receptors like 5-HT₁A. Key parameters include:
Q. How to resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies:
Q. What analytical challenges arise in assessing the compound’s purity, and how are they addressed?
Challenges include separating structurally similar byproducts (e.g., isomers). Solutions:
Q. What strategies are employed to enhance the compound’s metabolic stability?
Structural modifications to reduce CYP450-mediated oxidation:
- Fluorine substitution at para positions to block hydroxylation.
- Steric hindrance : Introducing bulky groups (e.g., tert-butyl) near labile sites.
- Prodrug design : Masking thioether groups with ester linkages .
Methodological Considerations
Q. How is crystallographic data processed to refine the compound’s structure?
SHELX software is used for structure solution (SHELXD) and refinement (SHELXL). Key steps:
Q. What in vivo models are suitable for evaluating pharmacokinetic properties?
Rodent models (e.g., Sprague-Dawley rats) assess:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
